molecular formula C28H18O4S B1277470 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate CAS No. 84449-64-9

4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate

Cat. No. B1277470
CAS RN: 84449-64-9
M. Wt: 450.5 g/mol
InChI Key: ZKKFYIZBFKMUHT-UHFFFAOYSA-N
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Description

The compound 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some aspects of its behavior.

Synthesis Analysis

The synthesis of related azo-benzoic acid derivatives has been described, where the structures were confirmed using various spectroscopic techniques including NMR, UV-VIS, and IR . Although the exact synthesis of 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate is not detailed, similar synthetic routes may be applicable, involving the formation of azo compounds and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of a related compound, 4-(4-benzoyloxy-2-hydroxyphenyl)-2,2-difluoro-6-phenyl-1,3,2-dioxaborine, was determined using X-ray diffraction analysis . This technique could also be used to elucidate the crystal structure of 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate, providing insights into its molecular geometry and intermolecular interactions such as π-π stacking, which could be present due to the aromatic components of the molecule.

Chemical Reactions Analysis

The azo-benzoic acids studied in paper exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria dependent on solvent and pH. By analogy, 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate may also undergo similar reactions, potentially leading to different species in solution that could be characterized by spectroscopic methods.

Physical and Chemical Properties Analysis

The luminescence properties of the related compound 4-(4-benzoyloxy-2-hydroxyphenyl)-2,2-difluoro-6-phenyl-1,3,2-dioxaborine were investigated, showing that luminescence can occur in concentrated solutions and that excimer formation can happen through different routes in the crystal . This suggests that 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate might also display luminescent properties, which could be explored through steady-state and time-resolved luminescence spectroscopy.

Scientific Research Applications

Polymerization and Radical Reactions

  • The reactions of vinyl monomers with the benzoyloxy radical have been explored, providing insights into the competition between decarboxylation of the benzoyloxy radical and its reaction with monomers, contributing to the understanding of radical polymerizations (Bevington & Ayrey, 1987).

Synthesis and Liquid Crystal Properties

  • Research on synthesizing fluorinated monomers containing an ester function in the spacer, including derivatives with benzoyloxy groups, has led to the development of materials with high smectogen properties, useful in liquid crystalline polysiloxanes (Bracon et al., 2000).
  • The synthesis of benzo[b]thiophene derivatives, including those involving benzoyloxy groups, has been investigated for potential applications in plant growth regulation (Schuetz & Titus, 1967).

Synthesis of Derivatives and Biological Screening

  • Novel benzodiazepine derivatives synthesis, involving thiophenyl and benzoyloxy groups, has been researched for antimicrobial, analgesic, and anti-inflammatory activities (Bhat et al., 2014).

Electrochemical Applications

  • The development of triphenylamine derivatives linked to ionic liquid units, including those with benzoyloxy groups, has been explored for their fast electrochromic switching properties, indicating potential applications in electrochromic devices (Qian et al., 2018).

properties

IUPAC Name

[4-(6-benzoyloxy-1-benzothiophen-2-yl)phenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O4S/c29-27(20-7-3-1-4-8-20)31-23-14-11-19(12-15-23)25-17-22-13-16-24(18-26(22)33-25)32-28(30)21-9-5-2-6-10-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKFYIZBFKMUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC4=C(S3)C=C(C=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432729
Record name 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate

CAS RN

84449-64-9
Record name Benzo[b]thiophene-6-ol, 2-[4-(benzoyloxy)phenyl]-, 6-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84449-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thiophene and benzoyl chloride were converted to the title compound by the procedure of Example 3 to yield a white crystalline solid. mp 216° C.-218° C.
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